

Rhodium(II) triphenylacetate dimer molecular weight and formula

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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

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In-Depth Technical Guide on Rhodium(II) Triphenylacetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and catalytic applications of **rhodium(II) triphenylacetate dimer**, a versatile catalyst in modern organic synthesis.

Core Compound Identification and Properties

Rhodium(II) triphenylacetate dimer, often abbreviated as Rh₂(TPA)₄, is a paddlewheel complex of rhodium that serves as a catalyst for a variety of organic transformations. It is crucial for researchers to be aware that this compound is commonly available and utilized in two forms: the pure dimer and as a dichloromethane adduct. The presence of the dichloromethane molecule alters the molecular weight and formula of the compound.

Below is a summary of the key quantitative data for both forms of **rhodium(II)** triphenylacetate dimer.

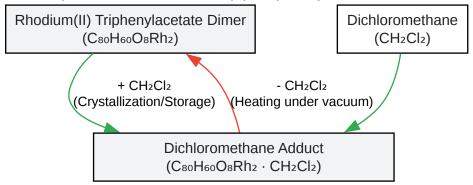


Property	Rhodium(II) Triphenylacetate Dimer	Rhodium(II) Triphenylacetate Dimer Dichloromethane Adduct
Molecular Formula	C80H60O8Rh2[1]	C80H60O8Rh2 · CH2Cl2[2][3]
Molecular Weight	1355.14 g/mol [1]	1440.07 g/mol [2][3]
CAS Number	142214-04-8 (for both forms) [1][2][3]	142214-04-8 (for both forms) [1][2][3]
Appearance	Green to dark green powder/crystals	Green to dark green powder/crystals
Melting Point	260-263 °C[4]	260-263 °C[3]

Logical Relationship of Dimer Forms

The relationship between the pure dimer and its dichloromethane adduct is straightforward. The adduct is formed when the pure dimer is crystallized or stored in the presence of dichloromethane. The CH₂Cl₂ molecule is held within the crystal lattice but can often be removed by heating under vacuum. For catalytic purposes, the dichloromethane is typically considered an inert component of the pre-catalyst.

Relationship between Rhodium(II) Triphenylacetate Dimer Forms



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Caption: Formation and dissociation of the dichloromethane adduct.



Catalytic Applications and Experimental Protocols

Rhodium(II) triphenylacetate dimer is a highly effective catalyst, particularly for reactions involving carbene and nitrene intermediates. Its bulky triphenylacetate ligands create a chiral environment that can influence the stereoselectivity of reactions. Key applications include C-H functionalization and cyclopropanation reactions.

Catalytic Cycle for C-H Functionalization

The general catalytic cycle for a rhodium(II)-catalyzed C-H functionalization reaction involves the formation of a rhodium carbene intermediate from a diazo compound. This intermediate then undergoes a C-H insertion reaction with a suitable substrate to form the product and regenerate the catalyst.

Generalized Catalytic Cycle for C-H Functionalization Diazo Compound Rh₂(TPA)₄ (Catalyst) (R-CHN₂) + R-CHN₂ - N₂ Rhodium Carbene Substrate Regeneration Regeneration Intermediate (R'-H) + R'-H C-H Insertion **Transition State Functionalized Product** (R'-CH₂-R)

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Caption: Catalytic cycle of C-H functionalization.



Experimental Protocol: Intramolecular C-H Amination

While **rhodium(II) triphenylacetate dimer** is effective, many recent protocols for C-H amination have favored catalysts with different carboxylate ligands for improved performance with specific substrates. However, the general procedure is analogous. The following is a representative protocol for an intramolecular C-H amination, a reaction for which Rh₂(TPA)₄ can be employed.

Reaction: Synthesis of a protected piperidine derivative via intramolecular C-H amination.

Materials:

- Substrate (e.g., a sulfamate ester)
- **Rhodium(II) triphenylacetate dimer** (as the dichloromethane adduct)
- Oxidant (e.g., iodosobenzene diacetate, PhI(OAc)₂)
- Magnesium oxide (MgO)
- Anhydrous solvent (e.g., dichloromethane or benzene)

Procedure:

- To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate (1.0 mmol), magnesium oxide (2.0 mmol), and the rhodium(II) triphenylacetate dimer catalyst (0.01 mmol, 1 mol%).
- Add anhydrous solvent (10 mL) to the flask and stir the mixture.
- In a separate flask, dissolve the oxidant (1.2 mmol) in the anhydrous solvent (5 mL).
- Add the oxidant solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
- After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (as monitored by thin-layer chromatography or LC-MS).



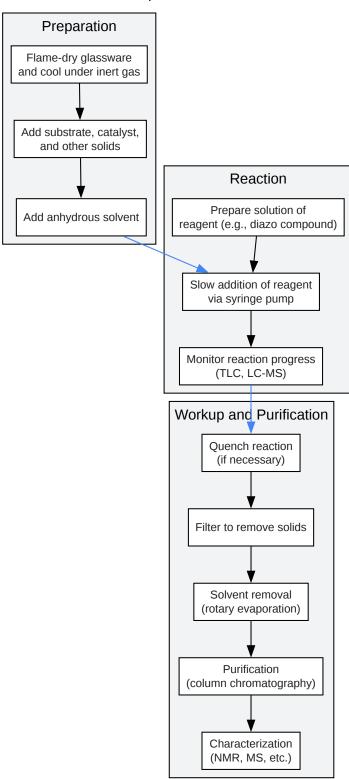
- Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired Nheterocycle.

Experimental Workflow: General Procedure for Catalytic Reactions

The following diagram outlines a typical workflow for conducting a catalytic reaction using **rhodium(II) triphenylacetate dimer**.



General Experimental Workflow



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Caption: A typical experimental workflow for using the catalyst.



This guide provides foundational information for researchers working with **rhodium(II) triphenylacetate dimer**. For specific applications, it is always recommended to consult the primary literature for detailed and optimized experimental conditions.

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